Product packaging for 1-(5-Bromo-2-methoxyphenyl)adamantane(Cat. No.:CAS No. 104224-63-7)

1-(5-Bromo-2-methoxyphenyl)adamantane

Cat. No.: B139514
CAS No.: 104224-63-7
M. Wt: 321.3 g/mol
InChI Key: QQAMHHZQONQBFZ-UHFFFAOYSA-N
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Description

Significance of the Adamantane (B196018) Core in Medicinal Chemistry and Materials Science

The adamantane scaffold has become a privileged structure in medicinal chemistry and drug development. nih.gov Its cage-like structure is highly lipophilic, meaning it readily dissolves in fats and lipids. nih.govacs.org This property is crucial for enhancing the ability of a drug to cross cell membranes and improving its pharmacokinetic profile. nih.gov By incorporating an adamantane moiety, chemists can increase a molecule's stability and lipophilicity, which can lead to better absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov

The first significant application of an adamantane derivative in medicine was amantadine (B194251), which was identified as a potent antiviral agent against Influenza A in the 1960s. nih.govacs.orgontosight.ai This discovery marked the beginning of the medicinal chemistry of adamantane derivatives. nih.gov Since then, numerous other adamantane-based drugs have been developed, including memantine (B1676192) for Alzheimer's disease, and saxagliptin (B632) and vildagliptin (B1682220) for diabetes management. wikipedia.orgnih.gov The rigid adamantane cage can also act as a scaffold, holding pharmacophoric groups in a specific spatial orientation to optimize their interaction with biological targets like ion channels and enzymes. nih.govnih.gov

In materials science, the adamantane core is prized for its rigidity, thermal stability, and well-defined structure. wikipedia.orgresearchgate.net These characteristics make it an ideal component for creating new polymers, thermally stable lubricants, and molecular building blocks for self-assembly and nanostructures. wikipedia.orgresearchgate.net The spherical geometry and the ability to be symmetrically functionalized at its bridgehead positions allow adamantane to be used as a core for building directional, recyclable catalysts and porous materials. researchgate.netresearchgate.net Its derivatives have been explored for applications in metal-organic coordination polymers and molecular electronic devices. researchgate.net

Overview of 1-(5-Bromo-2-methoxyphenyl)adamantane within Specialized Chemical Synthesis

Within the large family of adamantane derivatives, this compound is a specific compound primarily utilized as a reagent and intermediate in specialized organic synthesis. chemicalbook.com Its structure consists of an adamantane cage attached at one of its tertiary carbon positions to a phenyl (benzene) ring. This ring is further substituted with a bromine atom and a methoxy (B1213986) group (-OCH3).

This compound serves a critical role as an intermediate in the synthesis of other complex molecules. chemicalbook.com For instance, it is used in the preparation of an intermediate for adapalene, a third-generation topical retinoid used in the treatment of acne. chemicalbook.com The presence of the bromine atom on the phenyl ring provides a reactive site for further chemical modifications, typically through cross-coupling reactions, allowing for the construction of more elaborate molecular architectures. The methoxy group, in turn, influences the electronic properties of the aromatic ring.

The physical and chemical properties of this compound are well-documented, confirming its identity and purity for synthetic applications. It is typically a white solid or crystalline powder with a melting point around 144°C. chemicalbook.comhspchem.com Its structural details, including the precise arrangement of atoms, have been confirmed by techniques such as X-ray crystallography. nih.gov The synthesis of such phenyladamantane derivatives can be achieved through methods like the Friedel-Crafts reaction, where an adamantane precursor is reacted with a substituted benzene (B151609) compound in the presence of an acid catalyst. thieme-connect.comgoogle.com

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 104224-63-7 chemicalbook.comnih.gov
Molecular Formula C17H21BrO nih.govhsppharma.com
Molecular Weight 321.25 g/mol hsppharma.comcymitquimica.com
Appearance White solid or powder chemicalbook.comhspchem.com
Melting Point 139-141°C / 144°C chemicalbook.comhspchem.com
Boiling Point 402.5°C at 760 mmHg hspchem.com
Density 1.346 g/cm³ hspchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21BrO B139514 1-(5-Bromo-2-methoxyphenyl)adamantane CAS No. 104224-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrO/c1-19-16-3-2-14(18)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13H,4-6,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAMHHZQONQBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391054
Record name 1-(5-bromo-2-methoxyphenyl)adamantane
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Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104224-63-7
Record name 2-(1-Adamantyl)-4-bromoanisole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-bromo-2-methoxyphenyl)adamantane
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Record name 1-(5-Brom-2-methoxyphenyl)adamantan
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Synthetic Methodologies for 1 5 Bromo 2 Methoxyphenyl Adamantane

Established Synthetic Pathways and Industrial Processes

The construction of the 1-(5-bromo-2-methoxyphenyl)adamantane scaffold can be approached through several reliable and scalable methods. These include classical electrophilic aromatic substitution, modern cross-coupling techniques, and the use of pre-activated organometallic species.

Friedel-Crafts Alkylation and Related Arylation Reactions

The Friedel-Crafts alkylation is a cornerstone of aromatic chemistry and a principal method for the synthesis of aryladamantanes. This electrophilic aromatic substitution typically involves the reaction of an adamantylating agent, such as 1-adamantanol (B105290) or 1-bromoadamantane (B121549), with an aromatic substrate in the presence of a Lewis or Brønsted acid catalyst.

In the context of this compound, the reaction would involve the adamantylation of 3-bromoanisole (B1666278). The adamantyl cation, generated from a precursor like 1-adamantanol or 1-bromoadamantane under acidic conditions, acts as the electrophile. The methoxy (B1213986) group of 3-bromoanisole is an ortho-, para-directing group, while the bromine atom is also ortho-, para-directing but deactivating. The directing effects of these substituents guide the incoming adamantyl group to the positions ortho and para to the methoxy group.

A general representation of this reaction is as follows:

Reaction Scheme: Friedel-Crafts Adamantylation of 3-Bromoanisole

Adamantane (B196018) Source Aromatic Substrate Catalyst Product
1-Adamantanol or 1-Bromoadamantane 3-Bromoanisole Lewis Acid (e.g., AlCl₃, FeCl₃) or Brønsted Acid (e.g., H₂SO₄, TfOH) This compound and other isomers

Various Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and indium(III) salts can catalyze this transformation. Brønsted acids like sulfuric acid (H₂SO₄) and trifluoromethanesulfonic acid (TfOH) are also effective. The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity of the reaction. For instance, a patent for a regioisomer, 1-(4-bromo-2-methoxyphenyl)adamantane, describes the use of 1-acetoxyadamantane with 4-bromoanisole (B123540) in the presence of concentrated sulfuric acid. A similar approach with 3-bromoanisole would be a direct route to the target molecule.

Transition-Metal-Catalyzed Coupling Approaches

Modern synthetic organic chemistry offers powerful tools for C-C bond formation through transition-metal-catalyzed cross-coupling reactions. For the synthesis of this compound, these methods can provide an alternative to Friedel-Crafts alkylation, sometimes with higher selectivity.

One such advanced approach involves the nickel-catalyzed cross-coupling of methoxyarenes with alkyl Grignard reagents, which proceeds via the cleavage of the C(aryl)-OMe bond. In a relevant study, a variety of methoxyarenes were successfully coupled with adamantyl Grignard reagents in the presence of a nickel catalyst and a 1,3-dicyclohexylimidazol-2-ylidene (ICy) ligand. This methodology could potentially be applied to a suitably substituted bromoanisole derivative to form the desired product.

Another strategy is the Suzuki-Miyaura coupling, which would involve the reaction of an adamantylboronic acid derivative with 3-bromoanisole, or conversely, a (5-bromo-2-methoxyphenyl)boronic acid with a halogenated adamantane, in the presence of a palladium catalyst.

Organometallic Precursor Generation (e.g., Organomagnesium and Organozinc Intermediates)

The generation of organometallic reagents from this compound is a critical step for its subsequent use in the synthesis of more complex molecules, such as the pharmaceutical agent Adapalene. A key patent in this area details the conversion of this compound into its organomagnesium (Grignard) and organozinc derivatives.

The process typically begins with the reaction of this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the Grignard reagent. The initiation of this reaction can be facilitated by the addition of a small amount of an activator such as 1,2-dibromoethane.

Grignard Reagent Formation

Reactant Reagent Solvent Product

This Grignard reagent can then be transmetalated to the corresponding organozinc compound by reaction with a zinc salt, such as zinc chloride (ZnCl₂). The resulting organozinc reagent is often used in subsequent nickel- or palladium-catalyzed cross-coupling reactions.

Advanced Synthetic Strategies and Catalytic Considerations

To improve the efficiency and selectivity of the synthesis of this compound, researchers focus on optimizing reaction conditions and understanding the factors that control the formation of the desired regioisomer.

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of Friedel-Crafts reactions are highly dependent on several factors, including the choice of catalyst, solvent, temperature, and reaction time. For the adamantylation of 3-bromoanisole, optimization is crucial to maximize the formation of the desired this compound isomer and minimize the production of unwanted side products.

Key parameters for optimization include:

Catalyst Choice and Loading: Stronger Lewis acids may lead to faster reactions but can also promote isomerization and the formation of polysubstituted products. Milder catalysts, such as indium(III) bromide, have been shown to be effective in adamantylation reactions and may offer better control.

Temperature: Higher temperatures can increase the reaction rate but may also lead to a decrease in selectivity. The optimal temperature must be determined empirically for each specific system.

Reactant Stoichiometry: The ratio of the adamantylating agent to the aromatic substrate can be adjusted to control the extent of alkylation.

The following table summarizes general considerations for optimizing Friedel-Crafts adamantylation:

Parameters for Optimization of Friedel-Crafts Adamantylation
Parameter Considerations Potential Outcome
Catalyst Acidity and steric bulk Affects reaction rate and regioselectivity
Temperature Reaction kinetics and thermodynamics Influences product distribution (kinetic vs. thermodynamic control)
Solvent Polarity and coordinating ability Can stabilize intermediates and affect catalyst activity
Reaction Time Extent of reaction and potential for isomerization Longer times may favor the thermodynamically most stable isomer

Regioselective Synthesis and Isomerization Pathways of Aryl-Substituted Adamantanes

The synthesis of a specific regioisomer of an aryl-substituted adamantane is a significant challenge due to the directing effects of substituents on the aromatic ring and the possibility of isomerization under the acidic conditions of the Friedel-Crafts reaction.

In the case of 3-bromoanisole, the methoxy group is a strong ortho-, para-director, while the bromine is a weaker ortho-, para-director. The electrophilic attack of the adamantyl cation is therefore expected to occur primarily at the positions ortho and para to the methoxy group. This would lead to a mixture of products, including the desired this compound (ortho to methoxy, para to bromo) and 1-(3-bromo-4-methoxyphenyl)adamantane (para to methoxy, ortho to bromo).

Furthermore, Friedel-Crafts alkylations are often reversible. Under prolonged reaction times or with strong acid catalysts, an initially formed kinetic product can isomerize to a more thermodynamically stable isomer. Studies on the synthesis of tetraaryladamantanes from 3-bromoanisole have shown that the product distribution can shift over time, indicating that the reaction is under thermodynamic control at higher temperatures and longer reaction durations. This highlights the importance of carefully controlling reaction conditions to achieve the desired regioselectivity. The potential for isomerization means that the initially formed product mixture may not reflect the final product distribution.

Role as a Key Intermediate in Complex Molecular Synthesis

This compound serves as a pivotal building block in the synthesis of more complex and pharmaceutically relevant molecules. syncozymesnad.com Its structure, featuring a bulky, lipophilic adamantane cage attached to a reactive brominated aromatic ring, makes it an ideal precursor for various coupling reactions.

Precursor in the Synthesis of Adapalene and Related Benzonaphthalene Derivatives

The most prominent role of this compound is as a key intermediate in the industrial synthesis of Adapalene, a third-generation synthetic retinoid. jocpr.comchemicalbook.comgoogle.com Adapalene is chemically known as 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid.

The synthesis of Adapalene from this compound typically involves a cross-coupling reaction. One established method is the Negishi coupling. newdrugapprovals.orggoogle.com In this process, this compound is first converted into an organometallic reagent. This is achieved by reacting it with magnesium to form the corresponding Grignard reagent. newdrugapprovals.orggoogle.com This organomagnesium compound is then transmetalated with a zinc salt, such as zinc chloride (ZnCl₂), to produce a more reactive organozinc derivative. newdrugapprovals.orggoogle.com

The resulting organozinc compound is then coupled with a second building block, typically methyl 6-bromo-2-naphthoate, in the presence of a nickel or palladium catalyst. newdrugapprovals.orggoogle.com A common catalyst used for this transformation is [bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂/dppe). google.comepo.org This coupling reaction forms the carbon-carbon bond that links the adamantyl-phenyl moiety to the naphthalene (B1677914) core, yielding methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate, the methyl ester of Adapalene. google.comepo.org The final step is the saponification (hydrolysis) of the methyl ester to afford Adapalene. newdrugapprovals.org

Table 2: Negishi Coupling for Adapalene Synthesis

Step Precursor Reagents Intermediate/Product Catalyst
1. Grignard Formation This compound Magnesium (Mg), 1,2-Dibromoethane (initiator), THF Organomagnesium derivative N/A
2. Transmetalation Organomagnesium derivative Zinc chloride (ZnCl₂) Organozinc derivative N/A
3. Cross-Coupling Organozinc derivative and Methyl 6-bromo-2-naphthoate N/A Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate NiCl₂(dppe) or Palladium-based catalyst

Alternatively, Suzuki coupling methodologies have also been explored. This involves converting this compound into a boronic acid derivative, which is then coupled with 6-bromo-2-naphthoic acid using a palladium catalyst. newdrugapprovals.org

Derivatization for Accessing Diverse Chemical Scaffolds

The chemical reactivity of this compound allows for its use in creating a variety of other molecular structures beyond Adapalene. The bromine atom on the phenyl ring is a versatile functional handle that can participate in numerous organic reactions, including nucleophilic aromatic substitution and various metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig).

Research into the synthesis of adamantane derivatives has shown that the adamantane core can be functionalized with multiple substituted phenyl rings. For example, Friedel-Crafts reactions using adamantane-1,3,5,7-tetraol can produce tetrakis(bromomethoxyphenyl)adamantane regioisomers. thieme-connect.com While this starts from a different adamantane precursor, it illustrates the principle of attaching multiple functionalized aryl groups to the adamantane scaffold. By starting with this compound, the bromine atom provides a reactive site for further elaboration, enabling the synthesis of complex, three-dimensional molecules with potential applications in materials science and medicinal chemistry.

Reactivity and Functional Group Transformations of 1 5 Bromo 2 Methoxyphenyl Adamantane

Cross-Coupling Reaction Dynamics

The presence of a bromine atom on the aromatic ring of 1-(5-Bromo-2-methoxyphenyl)adamantane makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-C Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium catalysis has been instrumental in the functionalization of aryl halides, and this compound is no exception.

Suzuki Coupling: The Suzuki coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of biaryl synthesis. In the context of Adapalene synthesis, this compound is a crucial precursor. A common strategy involves the conversion of the aryl bromide to a boronic acid derivative, which then undergoes a Suzuki coupling with a suitable coupling partner. For instance, this compound can be treated with n-butyllithium followed by triisopropyl borate (B1201080) to generate 3-adamantyl-4-methoxyphenyl boronic acid. This intermediate is then coupled with 6-bromo-2-naphthoic acid in the presence of a palladium catalyst, such as palladium acetate (B1210297) with a phosphine (B1218219) ligand like 2-(dicyclohexylphosphino)biphenyl, and a base to yield Adapalene. wikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. While specific examples detailing the Heck reaction of this compound are not prevalent in the literature, the reactivity of the closely related 1-bromoadamantane (B121549) provides valuable insight. The palladium-catalyzed reaction of 1-bromoadamantane with styrene (B11656) and its derivatives has been shown to yield the corresponding Heck-type coupling products. This suggests that this compound would likely undergo similar transformations with various alkenes, providing a pathway to stilbene (B7821643) and cinnamate (B1238496) derivatives bearing the bulky adamantyl and methoxy-substituted phenyl moiety.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is a powerful tool for the synthesis of arylalkynes. Although specific documented examples for this compound are scarce, the general applicability of the Sonogashira reaction to a wide range of aryl bromides suggests its feasibility. The reaction would involve the coupling of this compound with various terminal alkynes in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) in the presence of a base, leading to the formation of diversely substituted alkynyl derivatives.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. The reaction mechanism generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the arylamine product and regenerate the catalyst. pressbooks.pubcymitquimica.com This methodology is broadly applicable to a wide range of aryl halides and amines, suggesting that this compound would be a suitable substrate for such transformations, allowing for the introduction of various primary and secondary amines at the 5-position of the phenyl ring.

Cobalt-Catalyzed Cross-Coupling Methodologies

Recent advancements in cross-coupling chemistry have explored the use of more earth-abundant and cost-effective metals like cobalt as catalysts. Cobalt complexes have been shown to effectively catalyze the amination of aryl halides. In a notable study, a polymer-supported cobalt(II) complex, PS-Co(BBZN)Cl₂, was utilized as a catalyst for the arylamination of this compound with various anilines. The reaction proceeds efficiently in the presence of a base such as cesium carbonate (Cs₂CO₃) and a phosphine ligand like BINAP. A plausible mechanism involves the initial formation of a cobalt-amine complex, which then undergoes oxidative addition with the aryl bromide. Subsequent metathesis with the base and reductive elimination yields the desired N-aryl product and regenerates the cobalt catalyst. organic-chemistry.org

The scope of this cobalt-catalyzed amination has been demonstrated with a variety of substituted anilines, providing good to excellent yields of the corresponding N-(3-(adamantan-1-yl)-4-methoxyphenyl)aniline derivatives.

Amine ReactantProductYield (%)
4-ChloroanilineN-(4-chlorophenyl)-3-(adamantan-1-yl)-4-methoxyaniline86
4-MethoxyanilineN-(4-methoxyphenyl)-3-(adamantan-1-yl)-4-methoxyaniline82
4-MethylanilineN-(p-tolyl)-3-(adamantan-1-yl)-4-methoxyaniline79
3,4-DimethylanilineN-(3,4-dimethylphenyl)-3-(adamantan-1-yl)-4-methoxyaniline75
AnilineN-phenyl-3-(adamantan-1-yl)-4-methoxyaniline72
4-FluoroanilineN-(4-fluorophenyl)-3-(adamantan-1-yl)-4-methoxyaniline70

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the substituents—the ortho,para-directing methoxy (B1213986) group and the deactivating but ortho,para-directing bromine atom, along with the bulky ortho-adamantyl group—will influence the regioselectivity of these reactions. The methoxy group is a strong activating group and will primarily direct incoming electrophiles to the positions ortho and para to it. The adamantyl group at the 2-position will provide significant steric hindrance to the adjacent 3-position. The bromine at the 5-position is deactivating but directs ortho and para.

Considering these factors, the most likely positions for electrophilic attack are the 4- and 6-positions. The 4-position is para to the activating methoxy group, while the 6-position is ortho. Steric hindrance from the adamantyl group might favor substitution at the 4-position.

Common EAS reactions include nitration and halogenation. For instance, nitration of 1-adamantyl-bearing aromatic ketones has been studied, showing that the regiochemical outcome is influenced by the reaction conditions and the nature of the nitrating agent. While no specific studies on the nitration of this compound are available, it is plausible that under suitable conditions (e.g., with a nitrating agent like nitric acid in sulfuric acid), nitration would occur, likely at the 4- or 6-position.

Nucleophilic Displacement and Substitution at the Bromine Atom

The bromine atom attached to the sp²-hybridized carbon of the phenyl ring is generally unreactive towards nucleophilic substitution under standard Sₙ1 and Sₙ2 conditions. However, under forcing conditions or through transition-metal-catalyzed processes, nucleophilic displacement can be achieved. As discussed in the context of cross-coupling reactions, the C-Br bond is readily activated by palladium and cobalt catalysts, enabling its substitution by a wide range of carbon and heteroatom nucleophiles. Direct nucleophilic aromatic substitution (SₙAr) is unlikely due to the absence of strong electron-withdrawing groups ortho or para to the bromine atom.

Reactions Involving the Methoxy Group and Adamantyl Moiety

Methoxy Group: The methoxy group is generally stable but can be cleaved to the corresponding phenol (B47542) under harsh conditions using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). This demethylation would yield 2-(1-adamantyl)-4-bromophenol, a valuable intermediate for further functionalization.

Adamantyl Moiety: The adamantyl group is exceptionally stable due to its strain-free, diamondoid structure. The tertiary C-H bonds at the bridgehead positions are the most reactive sites on the adamantane (B196018) cage towards radical functionalization. While direct C-H functionalization of the adamantyl group in this compound has not been specifically reported, studies on adamantane itself show that it can undergo oxidation at the bridgehead positions to form adamantols under various oxidative conditions. This suggests that selective functionalization of the adamantyl cage in the title compound is a potential, albeit challenging, transformation.

Structural Analysis and Computational Investigations of 1 5 Bromo 2 Methoxyphenyl Adamantane and Analogues

Crystallographic Studies for Solid-State Conformation and Packing

Crystallographic studies provide definitive experimental evidence of the molecule's conformation and arrangement in the solid state.

Data obtained from the Crystallography Open Database indicates the compound crystallizes in the orthorhombic space group P 21 21 21 at a temperature of 123K. nih.gov The unit cell parameters, which define the size and shape of the repeating crystal lattice unit, have been precisely measured.

Table 1: Crystallographic Data for 1-(5-Bromo-2-methoxyphenyl)adamantane nih.gov

ParameterValue
Formula C₁₇H₂₁BrO
Crystal System Orthorhombic
Space Group P 21 21 21
a (Å) 7.3815
b (Å) 13.2067
c (Å) 15.067
α (°) 90.00
β (°) 90.00
γ (°) 90.00
Volume (ų) 1467.9
Z 4

The geometry is characterized by the covalent bond connecting a tertiary carbon of the adamantane (B196018) cage to the C2 position of the brominated anisole ring. The spatial orientation of the bulky adamantane group relative to the planar phenyl ring is a key structural feature, influencing how the molecules pack together in the crystal.

While a detailed analysis of the intermolecular interactions for this specific crystal structure is not extensively published, the functional groups present allow for the prediction of several types of noncovalent interactions that stabilize the crystal packing. In related adamantane derivatives, weak intermolecular forces such as C–H···π and C-H···O interactions are crucial for crystal stability. nih.gov

Hydrogen Bonding: Weak C–H···O hydrogen bonds are likely to occur, where hydrogen atoms from the adamantane cage or the phenyl ring interact with the oxygen atom of the methoxy (B1213986) group on a neighboring molecule.

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor, capable of forming Br···O or Br···Br interactions with electronegative atoms or other bromine atoms on adjacent molecules.

π-Interactions: The electron-rich phenyl ring can participate in C–H···π interactions, where a hydrogen atom from an adamantane cage of a nearby molecule is attracted to the face of the aromatic ring.

These subtle but numerous interactions collectively dictate the crystal's morphology, melting point, and solubility. The analysis of these forces in similar adamantane structures is often performed using Hirshfeld surface analysis to quantify the relative contributions of different intermolecular contacts. rsc.org

Theoretical and Computational Chemistry Approaches

Theoretical methods complement experimental data by providing insight into the electronic structure and dynamic behavior of the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Although specific DFT studies on this compound are not prominent in the literature, this approach is widely applied to analogous adamantane-containing compounds. rsc.orgmdpi.com

For this molecule, DFT calculations could be used to:

Determine Molecular Energetics: Calculate the relative energies of different conformations, particularly concerning the rotation around the single bond connecting the adamantane and phenyl moieties. This helps identify the most stable (lowest energy) conformation.

Analyze Electronic Structure: Compute the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and electronic transition properties.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how it will interact with other chemical species. For instance, in related molecules, MEP plots identify the strongest repulsion and attraction sites. ksu.edu.sa

Table 2: Potential DFT-Calculated Properties

PropertyInformation Gained
Rotational Energy Barrier Energy required to rotate the phenyl ring relative to the adamantane cage.
HOMO/LUMO Energies Insights into chemical reactivity and electronic excitability.
MEP Map Identification of reactive sites for electrophilic and nucleophilic attack.
Dipole Moment Quantification of molecular polarity.

For highly accurate predictions of electronic properties, more advanced quantum chemical methods like Coupled Cluster (CC) theory can be employed. These methods are computationally more intensive than DFT but provide a higher level of accuracy, often considered a "gold standard" in quantum chemistry. nih.gov

The application of such high-level calculations to a molecule of this size is challenging and typically reserved for specific, high-priority questions, such as:

Precisely calculating ionization potentials and electron affinities.

Investigating the nature of excited electronic states.

Obtaining highly accurate interaction energies for noncovalent complexes.

Currently, there are no specific published studies using Coupled Cluster methods for this compound. The development of automated reaction path search methods combined with quantum chemical calculations is a growing field that could, in the future, be used to predict reactants or discover new reactions involving this compound. nih.govchemrxiv.org

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation could provide a detailed understanding of the conformational landscape of this compound, particularly its behavior in a solution, which can differ significantly from its static solid-state structure. ksu.edu.sasemanticscholar.org

Potential insights from MD simulations would include:

Conformational Flexibility: Mapping the accessible conformations and the frequency of transitions between them, especially the rotation of the phenyl ring.

Solvation Effects: Understanding how the molecule interacts with solvent molecules and how this environment influences its preferred shape and dynamics.

Time-Averaged Properties: Calculating properties like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability of the molecule's structure and the flexibility of its constituent parts over the simulation period. semanticscholar.org

While MD studies specific to this compound are not available, research on other adamantane derivatives demonstrates the utility of this technique for exploring dynamic behavior and interactions with biological targets. ksu.edu.sasemanticscholar.org

Computational Prediction of Spectroscopic Signatures

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. For this compound, computational methods such as Density Functional Theory (DFT) can be employed to forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for structural confirmation and for understanding the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of both proton (¹H) and carbon-13 (¹³C) nuclei. These predictions are based on calculating the magnetic shielding tensors for each nucleus within the optimized molecular geometry. Predicted ¹H NMR data for this compound suggests distinct signals for the adamantane and the substituted phenyl moieties. ichemical.com

The protons of the rigid adamantane cage typically appear as a set of broad singlets or multiplets in the aliphatic region of the spectrum. wikipedia.org The methoxy group protons are expected to appear as a sharp singlet, while the aromatic protons will present as a characteristic splitting pattern determined by their coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Adamantane 1.75 s 6H
Adamantane 2.03 s 9H
Methoxy (-OCH₃) 3.81 s 3H
Aromatic 6.82 d 1H
Aromatic 7.17 s 1H
Aromatic 7.23 d 1H

Data based on prediction for a 500 MHz spectrum in DMSO-d6. ichemical.com

Infrared (IR) Spectroscopy: Computational vibrational analysis can predict the frequencies and intensities of IR absorption bands. For this compound, key predicted vibrations would include C-H stretching from the adamantane and aromatic groups, C=C stretching of the aromatic ring, C-O stretching from the methoxy group, and the C-Br stretching vibration. The agreement between computationally predicted and experimentally obtained spectra can provide strong evidence for the molecular structure. mdpi.com

Structure-Reactivity and Structure-Activity Relationship (SAR) Studies through Structural Modifications

Influence of Adamantane Substitution on Molecular Rigidity and Steric Hindrance

The adamantane moiety is a unique structural feature that significantly influences the physicochemical properties of a molecule. researchgate.net Its incorporation into the 1-(5-Bromo-2-methoxyphenyl) scaffold imparts distinct characteristics related to rigidity and steric bulk.

Molecular Rigidity: Adamantane is a highly rigid and virtually strain-free tricyclic alkane, often described as the simplest diamondoid. wikipedia.org This rigidity is a consequence of its fused cyclohexane rings in chair conformations. wikipedia.org When attached to the phenyl ring, the adamantane group locks the conformation of the molecule, restricting the rotational freedom around the C-C bond connecting the two moieties. This conformational constraint can be crucial for the molecule's interaction with biological targets, as it reduces the entropic penalty upon binding. The rigid nature of the adamantane scaffold allows for a precise three-dimensional positioning of other functional groups. researchgate.netnih.gov

Table 2: Properties Conferred by the Adamantane Moiety

Property Description Consequence for this compound
Rigidity Fused cyclohexane rings result in a strain-free, non-flexible structure. wikipedia.org Reduces conformational flexibility; precise spatial arrangement of substituents. nih.gov
Steric Bulk Large, three-dimensional cage structure. Creates steric hindrance, influencing reactivity and potentially biological interactions. nih.gov

Electronic and Steric Effects of Bromo and Methoxy Substituents

The bromo and methoxy groups attached to the phenyl ring in this compound exert significant electronic and steric effects that modulate the reactivity of the aromatic system. wikipedia.org

Methoxy Group (-OCH₃):

Electronic Effect: The methoxy group is a strong activating group in electrophilic aromatic substitution. lumenlearning.comlibretexts.org It exerts a dual electronic effect: a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, and a strong electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom being delocalized into the aromatic π-system. libretexts.orgminia.edu.eg The resonance effect dominates, increasing the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. wikipedia.org This makes the ring more nucleophilic and thus more reactive towards electrophiles. lumenlearning.comlibretexts.org

Directing Effect: As a strong +R group, the methoxy substituent is an ortho, para-director for subsequent electrophilic aromatic substitution reactions. libretexts.org

Bromo Group (-Br):

Directing Effect: Despite being deactivating, the bromo substituent is an ortho, para-director. This is because the resonance effect, although weak, preferentially stabilizes the cationic intermediate (arenium ion) when the electrophile attacks at the ortho or para positions. minia.edu.eg

Pharmacological Relevance and Biological Activity Studies of 1 5 Bromo 2 Methoxyphenyl Adamantane

Enzyme Inhibition and Modulation Studies

Investigations into Cytochrome P450 Enzyme Inhibition (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6)

There is no available scientific literature detailing investigations into the inhibitory effects of 1-(5-Bromo-2-methoxyphenyl)adamantane on cytochrome P450 (CYP) enzymes, including the specific isoforms CYP1A2, CYP2C19, CYP2C9, and CYP2D6. Drug-drug interactions often arise from the inhibition of these key metabolic enzymes, making such studies a critical component of drug discovery and development. However, no data on the potential of this compound to act as an inhibitor for these or any other CYP isoforms has been published.

Mechanistic Elucidation of Enzyme-Ligand Interactions

Consistent with the lack of inhibition data, there are no studies available that elucidate the mechanistic interactions between this compound and any enzyme targets. Research in this area would typically involve techniques such as X-ray crystallography, molecular docking, and kinetic studies to understand how the compound binds to and modulates the activity of a specific enzyme. Without identified biological targets, such mechanistic studies for this specific compound have not been performed or reported.

Research into Antimicrobial and Antiviral Potential of Adamantane (B196018) Derivatives

The adamantane cage is a key structural feature in several well-known antiviral drugs, such as amantadine (B194251) and rimantadine. This has spurred extensive research into the antimicrobial and antiviral properties of a wide array of adamantane derivatives. nih.govnih.govnih.govmdpi.com

Exploration of Antiviral Activity (e.g., Hepatitis C Virus) Based on Structural Analogy

No studies were found that specifically investigate the antiviral activity of this compound against any virus, including the Hepatitis C virus (HCV). While research has explored other adamantane derivatives for their potential against HCV and other viruses, this specific compound is not mentioned in the available literature in this context. nih.govresearchgate.net Therefore, any potential antiviral efficacy based on its structural analogy to other active adamantane compounds remains purely speculative and uninvestigated.

Evaluation of Antibacterial and Antifungal Efficacy of Related Analogs

There is no published research evaluating the antibacterial or antifungal efficacy of this compound. While numerous studies have demonstrated that various other adamantane derivatives possess significant antibacterial and antifungal properties against a range of pathogens, these findings cannot be directly extrapolated to the specific compound . nih.govnih.govmdpi.comscilit.comacs.org The antimicrobial activity of adamantane derivatives is highly dependent on the nature and position of substituents on both the adamantane cage and any attached aromatic rings. Without specific testing, the antibacterial and antifungal profile of this compound remains unknown.

Role as a Molecular Scaffold in Drug Discovery Programs

The adamantane group is frequently used in medicinal chemistry as a lipophilic scaffold to improve the pharmacokinetic properties of drug candidates. nih.goveui.eumdpi.comresearchgate.net Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, which can enhance binding to biological targets. nih.govresearchgate.net

While the adamantane scaffold itself is of great importance, this compound is not documented as a central scaffold in any major drug discovery program based on available literature. It has been mentioned as a chemical intermediate in the synthesis of other molecules, such as for the retinoid-like drug adapalene, but its role as a foundational structure for generating a library of new chemical entities in a drug discovery context has not been reported. chemicalbook.com

In Vitro Cytotoxicity Assessments in Relevant Cell Lines

Currently, there is a notable absence of publicly available scientific literature detailing the in vitro cytotoxicity of this compound in any relevant cell lines. A thorough search of established scientific databases and journals did not yield any studies that have specifically investigated the cytotoxic effects of this compound. While research into the biological activities of various adamantane derivatives is an active field, with some compounds exhibiting cytotoxic properties against cancer cell lines, no such data has been published for this compound itself. mdpi.com

Consequently, there is no data to present in a tabular format regarding its effects on cell viability or proliferation. The potential for this compound to induce cytotoxic responses remains undetermined pending future research.

Receptor and Protein Interaction Profiling

The interaction of this compound with specific biological receptors and proteins has not been characterized in the available scientific literature. Profiling studies, which are crucial for understanding the mechanism of action of a compound, have not been reported for this particular molecule. While the adamantane moiety is a key pharmacophore in several biologically active compounds known to interact with various receptors and enzymes, specific interaction data for the titled compound is not available. nih.govnih.gov

Molecular Docking and Binding Affinity Predictions

As of the current body of scientific knowledge, no molecular docking or binding affinity prediction studies have been published for this compound. Computational studies are powerful tools for predicting the potential binding of a ligand to a protein's active site and estimating the strength of this interaction. However, researchers have not yet applied these methods to elucidate the potential biological targets of this compound. Therefore, there are no predicted binding energies or interaction models to report.

Analysis of Non-Covalent Interactions Governing Molecular Recognition

A detailed analysis of the non-covalent interactions that would govern the molecular recognition of this compound by biological macromolecules is not available in the scientific literature. Such analyses, which often involve techniques like X-ray crystallography of ligand-protein complexes or advanced computational modeling, are essential for understanding the specific forces—such as hydrogen bonds, van der Waals forces, and hydrophobic interactions—that determine binding specificity and affinity. Without experimental or computational data on its interaction with a biological target, a discussion of the specific non-covalent interactions for this compound remains speculative.

Patent Landscape and Intellectual Property of 1 5 Bromo 2 Methoxyphenyl Adamantane

Analysis of Synthetic Process Patents

Patents related to the synthesis of 1-(5-Bromo-2-methoxyphenyl)adamantane and its derivatives disclose various methods aimed at achieving high purity and yield, which are critical for its use in pharmaceutical manufacturing. These patents often address the challenges associated with the adamantylation of aromatic compounds.

One notable approach involves the reaction of a 1-acyloxyadamantane with a receptor compound in the presence of concentrated sulfuric acid. This process is advantageous as it can be carried out at ambient temperatures and minimizes the formation of byproducts, which can be challenging to remove. For instance, a process has been described for the preparation of 1-adamantane derivatives where 1-adamantanol (B105290) is first converted to 1-acetoxyadamantane, which then reacts with 4-bromoanisole (B123540) in the presence of sulfuric acid and n-heptane to yield this compound. google.com This method is highlighted for its efficiency and the high purity of the resulting product. google.com

Another patented process details the preparation of adamantane (B196018) derivatives through the reaction of a 1-acyloxy adamantane, where the acyl group contains 1 to 4 carbon atoms, with a receptor compound in a linear aliphatic or cycloaliphatic solvent in the presence of concentrated sulfuric acid at ambient temperature. google.com This general process can be applied to the synthesis of this compound by selecting the appropriate starting materials. The patent emphasizes the reduction in reaction times and the elimination of hazardous byproducts often associated with other synthetic routes. google.com

The following table summarizes key aspects of a patented synthetic process for this compound:

Reactants Reagents/Catalysts Solvent Key Conditions Reference
1-Adamantanol, Acetic anhydride, 4-BromoanisoleConcentrated sulfuric acidn-HeptaneAmbient temperature google.com

This patented methodology provides a scalable and industrially viable route to this compound, ensuring a reliable supply for its subsequent use in pharmaceutical synthesis.

Patents Claiming Applications in Pharmaceutical Manufacturing

The primary patented application of this compound in pharmaceutical manufacturing is as a crucial intermediate in the synthesis of Adapalene. google.com Adapalene is a third-generation topical retinoid used in the treatment of acne.

Patents describe a process for the preparation of Adapalene that commences with this compound. google.com In one patented method, this compound is converted to its organomagnesium derivative (a Grignard reagent) by reacting it with magnesium turnings in tetrahydrofuran (B95107). google.com This organomagnesium derivative is then transformed into an organozinc derivative. The subsequent step involves a nickel-catalyzed cross-coupling reaction between the organozinc derivative and methyl 6-bromo-2-naphthoate. google.com This reaction, utilizing a [bis(diphenylphosphino)ethane]dichloronickel(II) catalyst, forms the carbon-carbon bond that links the adamantylphenyl moiety to the naphthoic acid backbone, resulting in the methyl ester of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, a direct precursor to Adapalene. google.com

The process is outlined in the following table:

Starting Material Key Transformation Reagents Intermediate Product Final Drug Reference
This compoundGrignard formation and subsequent Negishi couplingMagnesium, Zinc Chloride, Methyl 6-bromo-2-naphthoate, NiCl2/DPPE complexMethyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoateAdapalene google.com

This patented application underscores the significance of this compound in the pharmaceutical industry. The intellectual property surrounding this synthetic route protects the manufacturing process of a commercially important dermatological drug.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Pharmacologically Active Compounds Incorporating the 1-(5-Bromo-2-methoxyphenyl)adamantane Moiety

The core structure of this compound is an ideal template for generating extensive libraries of novel compounds. The lipophilic adamantyl group can enhance a drug's stability, improve its absorption, distribution, metabolism, and excretion (ADME) properties, and facilitate passage across the blood-brain barrier. researchgate.netresearchgate.netontosight.ai The true potential lies in the derivatization of the bromo-methoxyphenyl ring, which can be systematically modified to explore structure-activity relationships (SAR) and identify new therapeutic agents.

Future research should focus on leveraging the bromine atom as a versatile chemical handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These methods allow for the introduction of a wide array of substituents (e.g., aryl, heteroaryl, alkynyl, and amino groups), enabling the fine-tuning of the molecule's electronic and steric properties to optimize binding to biological targets. researchgate.net

Given the broad spectrum of activities reported for other adamantane (B196018) derivatives, new molecules synthesized from this scaffold could be screened for a variety of therapeutic applications. mdpi.com These include antiviral (targeting influenza, hepatitis C, or HIV), neuroprotective (for conditions like Alzheimer's or Parkinson's disease), anticancer, and antimicrobial activities. nih.govontosight.ai For instance, incorporating nitrogen-containing heterocycles could yield compounds with potential CNS activity, while linking the scaffold to known anticancer pharmacophores may produce hybrid molecules with enhanced potency. researchgate.net

Table 1: Strategies for Novel Compound Synthesis and Potential Applications
Derivative ClassSynthetic Strategy ExampleRationaleTarget Pharmacological Activity
Aryl/Heteroaryl DerivativesSuzuki or Stille coupling at the bromine positionExplore interactions with aromatic binding pockets in enzymes or receptors.Anticancer, Antiviral, Neuroprotection
Amine DerivativesBuchwald-Hartwig amination at the bromine positionIntroduce basic centers to modulate solubility and target ion channels or GPCRs.CNS disorders, Antiviral (e.g., channel blockers)
Alkynyl DerivativesSonogashira coupling at the bromine positionCreate rigid linkers for attachment to other pharmacophores or for probing binding sites.Anticancer, Antimicrobial
Hybrid MoleculesCoupling with known active agents (e.g., kinase inhibitors, nucleoside analogs)Combine pharmacophores to create dual-target drugs or improve ADME properties of an existing drug.Target-specific (e.g., Oncology, Infectious Diseases)

Development of Greener Synthetic Pathways and Sustainable Production Methods

The industrial production of pharmaceutical intermediates like this compound traditionally relies on methods that can be resource-intensive and generate significant waste. For instance, Friedel-Crafts alkylation reactions often employ stoichiometric amounts of strong Lewis acids and large volumes of hazardous chlorinated solvents. thieme-connect.com A critical direction for future research is the development of environmentally benign and sustainable manufacturing processes, guided by the principles of green chemistry. worldpharmatoday.comreachemchemicals.com

Key areas of focus should include the replacement of hazardous reagents and solvents with safer alternatives. novasolbio.com This could involve using solid acid catalysts (e.g., zeolites or clays) that are reusable and less corrosive than traditional Lewis acids. Furthermore, exploring alternative energy sources such as microwave irradiation or ultrasound can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov

The adoption of flow chemistry presents another significant opportunity for sustainable production. worldpharmatoday.com Continuous flow reactors offer superior control over reaction parameters, improve safety by minimizing the volume of hazardous materials handled at any given time, and can lead to higher yields and purity, reducing the need for extensive purification steps. The use of greener solvents, such as ionic liquids, supercritical fluids, or even water through micellar catalysis, could further diminish the environmental footprint of the synthesis. evonik.comyoutube.com

Table 2: Comparison of Traditional vs. Greener Synthetic Approaches
ParameterTraditional Method (e.g., Friedel-Crafts)Potential Greener AlternativeSustainability Benefit
CatalystStoichiometric Lewis acids (e.g., AlCl₃)Reusable solid acids (e.g., zeolites) or catalytic systemsReduced waste, less corrosion, catalyst recycling
SolventChlorinated solvents (e.g., CH₂Cl₂)"Chemistry in Water" (micellar), ionic liquids, solvent-freeReduced toxicity and environmental pollution
Energy SourceConventional heating (oil bath)Microwave irradiation, sonicationFaster reactions, lower energy consumption
Process TypeBatch processingContinuous flow chemistryEnhanced safety, better control, higher efficiency
Atom EconomyOften moderate, with significant byproduct formationOptimized routes with higher atom economyMinimized chemical waste

Advanced Biological System Studies for Comprehensive Mechanistic Understanding

To translate novel derivatives of this compound into clinical candidates, a deep and comprehensive understanding of their biological mechanisms is essential. Future research must move beyond preliminary screening to elucidate the specific molecular targets and pathways through which these compounds exert their effects. This requires a multidisciplinary approach combining computational, biochemical, and cell-based methods.

Initial steps should involve in silico screening and molecular docking to predict potential biological targets. ontosight.ai These computational hypotheses must then be validated experimentally. Target deconvolution techniques, such as affinity chromatography-mass spectrometry, chemical proteomics, and yeast three-hybrid systems, can be employed to identify the specific proteins that bind to the new compounds.

Once a target is identified, detailed in vitro studies, including enzyme inhibition assays and receptor binding studies, are necessary to quantify the compound's potency and selectivity. Subsequently, advanced cell biology techniques should be used to probe the compound's effect on cellular function. High-content imaging can reveal changes in cell morphology or protein localization, while transcriptomics (e.g., RNA-seq) and proteomics can provide a global view of the changes in gene and protein expression, offering insights into the affected signaling pathways. A thorough investigation of the ADME properties of lead compounds is also crucial to ensure they possess the necessary characteristics for in vivo efficacy. researchgate.net

Table 3: Advanced Methodologies for Mechanistic Studies
MethodologyPurposeGenerated Information
Molecular Docking / In Silico ScreeningPredict potential biological targets and binding modes.Ranked list of potential protein targets; structural basis of interaction.
Chemical ProteomicsIdentify direct protein targets from complex biological samples.Confirmation of drug-target engagement; discovery of off-targets.
Enzyme/Receptor Binding AssaysQuantify the potency and selectivity of the compound.IC₅₀/EC₅₀ values, binding affinity (Kᵢ, Kₔ).
High-Content Cellular ImagingAssess phenotypic changes in cells upon treatment.Data on cytotoxicity, apoptosis, cell cycle, protein localization.
Transcriptomics (RNA-seq) / ProteomicsUnderstand the global impact on cellular gene and protein expression.Identification of modulated signaling pathways and cellular responses.
In Vitro ADME AssaysEvaluate pharmacokinetic properties.Data on solubility, permeability, metabolic stability, protein binding.

Q & A

How can researchers optimize synthetic routes for 1-(5-Bromo-2-methoxyphenyl)adamantane?

Basic:
The compound is typically synthesized via coupling reactions, such as the Co(II)-catalyzed arylamination of this compound with aniline derivatives (e.g., 4-chloroaniline) using polymer-bound 1,3-(bisbenzimidazolyl)benzene Co(II) catalysts. Reaction conditions (e.g., solvent, temperature, catalyst loading) must be systematically varied to maximize yield .

Advanced:
For regioselective functionalization, consider the impact of adamantane’s rigid cage structure on reaction kinetics. Computational modeling (DFT) can predict steric and electronic effects at the bromine-substituted phenyl ring. Experimental validation via in situ NMR monitoring (e.g., tracking Grignard reagent consumption in methylation reactions) resolves inconsistencies caused by trace metal impurities .

What catalytic mechanisms govern the Co(II)-mediated coupling of this compound?

Advanced:
The polymer-bound Co(II) catalyst likely operates via a radical pathway or oxidative addition/reductive elimination cycle. Electron paramagnetic resonance (EPR) spectroscopy can identify Co(II/III) oxidation states during catalysis. Kinetic isotope effect (KIE) studies distinguish between homolytic (C–Br bond cleavage) and heterolytic mechanisms .

How can contradictory results in Grignard reagent reactions with adamantane derivatives be resolved?

Advanced:
Discrepancies in product ratios (e.g., adamantane vs. methylated derivatives) arise from variations in reagent purity or reaction duration. Use sealed NMR tubes to monitor real-time reaction progress and quantify intermediates. Purify Grignard reagents via sublimation to eliminate trace transition metals that promote reduction over alkylation .

What pharmacological assays are suitable for evaluating bioactivity?

Basic:
Screen anticancer activity using MTT assays against human cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are determined via dose-response curves, with adamantane’s lipophilicity enhancing membrane permeability .

Advanced:
Incorporate molecular docking (AutoDock Vina) to predict binding affinities for targets like topoisomerase II or Tdp1. Validate docking results with isothermal titration calorimetry (ITC) to measure thermodynamic parameters of ligand-receptor interactions .

How can computational methods improve bioactivity prediction?

Advanced:
Combine QSAR models with molecular dynamics (MD) simulations to assess conformational stability in binding pockets. ADMET prediction tools (e.g., SwissADME) evaluate pharmacokinetic properties, prioritizing derivatives with optimal logP (2–5) and low cytochrome P450 inhibition .

What crystallographic techniques characterize this compound’s structure?

Advanced:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves adamantane’s cage geometry and phenyl ring orientation. Hydrogen-bonding interactions (C–H⋯π) in crystal packing are analyzed using Mercury software, informing solubility and stability studies .

How to assess purity and confirm molecular identity?

Basic:
Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Compare retention times to authentic standards. Confirm via HRMS (ESI+) with <2 ppm mass error .

Advanced:
Dynamic NMR (DNMR) at variable temperatures detects rotamers or conformational flexibility in the methoxyphenyl group. 2D COSY and NOESY spectra assign proton environments and verify substituent positions .

What strategies evaluate thermal/chemical stability?

Advanced:
Thermogravimetric analysis (TGA) under nitrogen quantifies decomposition temperatures. Accelerated stability studies (40°C/75% RH for 28 days) with LC-MS monitor degradation products. Adamantane’s rigidity enhances stability, but bromine may undergo photolytic cleavage under UV light .

How do structural modifications influence bioactivity?

Advanced:
Replace the methoxy group with electron-withdrawing substituents (e.g., nitro) to enhance electrophilic reactivity. Compare IC₅₀ values of this compound derivatives against parent compounds to establish structure-activity relationships (SAR) .

What cross-disciplinary applications exist beyond pharmacology?

Advanced:
Incorporate the compound into microporous organic frameworks (MOFs) via Sonogashira coupling. BET surface area analysis (N₂ adsorption) measures porosity, while TGA evaluates hydrothermal stability for gas storage or catalysis applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.